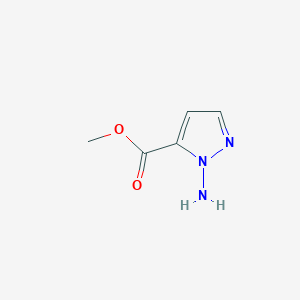

Methyl 1-amino-1H-pyrazole-5-carboxylate

Description

Properties

CAS No. |

150017-55-3 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

methyl 2-aminopyrazole-3-carboxylate |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-3-7-8(4)6/h2-3H,6H2,1H3 |

InChI Key |

HKQBTJJNDYVNMD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=NN1N |

Canonical SMILES |

COC(=O)C1=CC=NN1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between Methyl 1-amino-1H-pyrazole-5-carboxylate and related pyrazole carboxylates:

Key Observations :

- Amino Group Impact: The 1-amino group in the target compound enhances nucleophilicity compared to non-amino analogs, influencing reactivity in coupling reactions .

- Bulkier Substituents: Derivatives like Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate exhibit increased steric hindrance, affecting solubility and bioavailability .

Preparation Methods

Cyclization of β-Keto Esters with Hydrazines

A classical approach involves the condensation of β-keto esters (e.g., ethyl acetoacetate) with monosubstituted hydrazines. For example, methyl hydrazine reacts with ethyl 3-keto-5-carboxylate derivatives under acidic conditions to form the pyrazole core. The amino group can be introduced via:

-

Direct substitution : Using ammonia or ammonium acetate during cyclization.

-

Post-synthetic modification : Converting a nitro or protected amine group to the free amine.

Key parameters include temperature (60–100°C), solvent (ethanol or methanol), and catalyst (acetic acid or HCl). Yields range from 50–70%, depending on the substituents.

Industrial-Scale Optimization Strategies

Industrial methods prioritize atom economy and reduced purification steps. A one-pot multicomponent reaction (MCR) framework is advantageous:

One-Pot Synthesis Using Transition-Metal Catalysis

Palladium or copper catalysts enable tandem alkylation-cyclization reactions. For instance, a Cu(I)-catalyzed coupling between methyl propiolate and hydrazine derivatives generates the pyrazole ring while introducing the carboxylate group. This method achieves yields up to 85% with minimal byproducts.

Table 1: Comparison of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 80 | 78 |

| Pd(OAc)₂ | Toluene | 100 | 85 |

| FeCl₃ | Ethanol | 60 | 65 |

Advanced Functionalization Techniques

Selective Amination at the 1-Position

Introducing the amino group at the 1-position demands regioselective control. A two-step protocol is effective:

Table 2: Amination Reagents and Yields

| Reagent | Conditions | Yield (%) |

|---|---|---|

| NH₃ (gas) | 100°C, 12 h | 68 |

| NH₂OH·HCl | EtOH, reflux | 72 |

| Urea | DMF, 120°C | 60 |

Case Study: Patent-Based Methodology Adaptation

The synthesis of 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile (CN105646355A) provides a template for adapting esterification and amination steps:

Stepwise Modification of Diethyl 1H-Pyrazole-3,5-Dicarboxylate

-

Methylation : React diethyl 1H-pyrazole-3,5-dicarboxylate with iodomethane and K₂CO₃ in acetone to introduce the 1-methyl group (yield: 92%).

-

Selective hydrolysis : Hydrolyze the 5-position ester using KOH in methanol to yield 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

-

Amination : Replace the 5-carboxylic acid with an amine via Hofmann degradation (using Cl₂/NaOH) or Curtius rearrangement .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-amino-1H-pyrazole-5-carboxylate, and what factors influence yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, starting with pyrazole ring formation via condensation (e.g., using ethyl acetoacetate under basic conditions like K₂CO₃ in DMF). Subsequent amination introduces the amino group via nucleophilic substitution (e.g., NaH or NH₃). Yield optimization depends on temperature (60–80°C), solvent polarity (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., Pd for coupling). Purity is achieved via column chromatography or recrystallization .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C spectra confirm proton environments and carbon frameworks (e.g., methyl ester at δ ~3.8 ppm).

- IR : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups.

- X-ray crystallography : SHELX programs refine 3D structures, revealing hydrogen-bonding patterns critical for stability .

Q. What are the key structural features influencing the biological activity of Methyl 1-amino-1H-pyrazole derivatives?

- Methodological Answer : Bioactivity correlates with substituent positions:

| Substituent Position | Functional Group | Observed Effect |

|---|---|---|

| 1 (amino) | –NH₂ | Enhances antimicrobial activity via solubility and target binding . |

| 5 (methyl carboxylate) | –COOCH₃ | Modulates lipophilicity, affecting membrane permeability . |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

- Methodological Answer :

- Temperature : Lowering to 40–60°C reduces decomposition.

- Catalysts : Pd(OAc)₂ improves coupling efficiency in arylations.

- Solvents : DMF/THF minimizes byproducts. Continuous flow reactors enhance scalability .

Q. What strategies resolve contradictions in biological activity data among structurally similar pyrazole derivatives?

- Methodological Answer :

- Standardized assays : Replicate studies under identical conditions (e.g., pH, cell lines).

- QSAR modeling : Correlate substituent electronic effects (Hammett σ) with activity trends.

- Crystallography : Resolve binding modes to explain potency variations .

Q. How do computational methods predict reactivity and stability in synthetic pathways?

- Methodological Answer :

- DFT calculations : Predict intermediate stability to guide reagent selection.

- Retrosynthetic AI : Template_relevance models propose feasible routes, reducing trial-and-error .

Q. What challenges arise in multi-step syntheses, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.